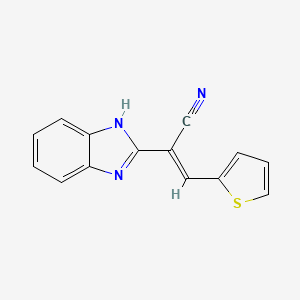

(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Description

(2E)-2-(1H-1,3-Benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a conjugated enenitrile derivative featuring a benzodiazole (benzimidazole) core linked to a thiophene ring via a propenenitrile bridge. The (2E)-stereochemistry indicates a trans-configuration across the double bond.

The benzodiazole moiety contributes to π-conjugation and hydrogen-bonding capabilities, while the thiophene ring introduces electron-rich sulfur heteroatoms, influencing electronic properties and intermolecular interactions. The nitrile group enhances reactivity, enabling further functionalization.

Properties

IUPAC Name |

(E)-2-(1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3S/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVSLHGZTWHJMW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.

Reduction: Formation of 2-(1H-Benzoimidazol-2-yl)-3-thiophen-2-yl-ethylamine.

Substitution: Various substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of purines, allowing it to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit the activity of these proteins, leading to therapeutic effects in diseases like cancer and infections .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis methods , structural features , biological activities , and crystallographic data .

Structural Analogues and Substituent Effects

Key Observations :

- Benzodiazole vs. Benzothiazole : Benzodiazole (benzimidazole) contains two nitrogen atoms, enabling hydrogen bonding, while benzothiazole includes a sulfur atom, enhancing π-conjugation and rigidity.

- Thiophene vs. Aromatic Substituents : Thiophene’s electron-rich nature promotes stronger intermolecular interactions (e.g., π-π stacking) compared to phenyl or nitrophenyl groups, which may influence packing in crystal lattices.

Crystallographic and Electronic Properties

- Crystal Packing: Benzothiazole derivatives (e.g., (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile) exhibit π-π stacking interactions (centroid distances ~3.75 Å) stabilizing the lattice.

- Electronic Effects : The nitrile group’s electron-withdrawing nature polarizes the double bond, increasing electrophilicity. Thiophene’s electron-donating sulfur atom may reduce this effect compared to nitro-substituted analogs.

Biological Activity

(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile, also known by its CAS number 104030-31-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure characterized by a benzodiazole moiety and a thiophene ring, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 241.29 g/mol.

Antimicrobial Properties

Research indicates that compounds containing benzodiazole and thiophene rings often exhibit significant antimicrobial activity. A study demonstrated that similar derivatives showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, derivatives of benzodiazole have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression. This inhibition could lead to reduced inflammation and tumor growth.

Case Studies

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Al-Rashood & Abdel-Aziz (2010) | Antimicrobial | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Abdel-Aziz et al. (2010) | Anticancer | Induced apoptosis in human breast cancer cells with IC50 values around 15 µM. |

| Lynch & McClenaghan (2004) | Enzyme Inhibition | Demonstrated inhibition of COX enzymes with IC50 values ranging from 20 to 50 µM. |

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Membrane Disruption : The lipophilic nature of the thiophene ring allows the compound to integrate into lipid membranes, leading to increased permeability and potential cell lysis.

- Signal Pathway Modulation : The benzodiazole moiety can modulate various signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis through ROS-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.